molecular formula C27H44FeN6-2 B13763774 acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)

acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)

Cat. No.: B13763774
M. Wt: 508.5 g/mol
InChI Key: XCXGHLWZROAMRC-UHFFFAOYSA-N
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Description

Acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) is a complex compound that combines acetonitrile with a piperidine-based ligand and iron(2+)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) typically involves the coordination of iron(2+) with the ligand in the presence of acetonitrile. The reaction conditions often include:

    Solvent: Acetonitrile

    Temperature: Room temperature to slightly elevated temperatures

    Catalysts: None required as the iron(2+) acts as the central metal ion

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The iron(2+) can be oxidized to iron(3+), altering the compound’s properties.

    Substitution: Ligands can be substituted with other coordinating molecules, changing the coordination environment around the iron center.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen

    Substituting Agents: Other ligands such as phosphines, amines

Major Products

    Oxidation: Iron(3+)-based complexes

    Substitution: New coordination complexes with different ligands

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, particularly in oxidation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting iron-related pathways.

    Industry: Used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the iron(2+) center with the ligand, which stabilizes the metal ion and allows it to participate in various catalytic processes. The molecular targets and pathways involved include:

    Iron Coordination: The iron(2+) center coordinates with the nitrogen atoms of the ligand, forming a stable complex.

    Catalytic Activity: The iron center can facilitate redox reactions, acting as a catalyst in oxidation processes.

Comparison with Similar Compounds

Similar Compounds

    Iron(2+) Complexes: Other iron(2+) complexes with different ligands, such as phosphines or amines.

    Piperidine-Based Ligands: Compounds with similar piperidine-based ligands but different metal centers.

Uniqueness

This compound is unique due to the specific combination of acetonitrile, the piperidine-based ligand, and iron(2+)

Properties

Molecular Formula

C27H44FeN6-2

Molecular Weight

508.5 g/mol

IUPAC Name

acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)

InChI

InChI=1S/C25H41N5.C2H3N.Fe/c1-19-9-7-11-21(28-19)17-30(18-22-12-8-10-20(2)29-22)25(23-13-3-5-15-26-23)24-14-4-6-16-27-24;1-2-3;/h3,5,13,19-22,24-25H,4,6-12,14-18H2,1-2H3;1H3;/q-4;;+2

InChI Key

XCXGHLWZROAMRC-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC1CCCC([N-]1)CN(CC2CCCC([N-]2)C)C(C3CCCC[N-]3)C4=CC=CC[N-]4.[Fe+2]

Origin of Product

United States

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